molecular formula C10H20N2O4 B010335 N-Boc-3-dimethylamino-D-alanine CAS No. 110755-32-3

N-Boc-3-dimethylamino-D-alanine

Cat. No.: B010335
CAS No.: 110755-32-3
M. Wt: 232.28 g/mol
InChI Key: VCDQZVYJKDSORW-SSDOTTSWSA-N
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Description

N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group. This compound is used primarily as an intermediate in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid typically involves the protection of the amino group of 2,3-diaminopropionic acid with a Boc group. The reaction is carried out under basic conditions using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine. The reaction is usually performed in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale. This involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, oxidized or reduced derivatives, and peptide-coupled products .

Scientific Research Applications

N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those involving peptide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

  • N-alpha-Boc-D-2,3-diaminopropionic acid
  • N-alpha-Boc-L-2,3-diaminopropionic acid
  • N-alpha-Boc-N-beta-Fmoc-D-2,3-diaminopropionic acid

Uniqueness

N-alpha-Boc-®-2-amino-3-(dimethylamino)propionic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(2R)-3-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)11-7(8(13)14)6-12(4)5/h7H,6H2,1-5H3,(H,11,15)(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCDQZVYJKDSORW-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Dimethylamino-2-methylamino-propan-1-ol is prepared from 4-aza-DL-leucine 2HCl. Di-tert-butyl dicarbonate (0.65 g, 2.97 mmol) is added to a biphasic mixture of 4-aza-DL-leucine 2HCl (0.51 g, 2.47 mmol) in 10 ml 1:1 10% Na2CO3:MeCN. After stirring 16 hours, the MeCN is removed under reduced pressure and the aqueous layer is extracted with ethyl acetate. The aqueous layer is concentrated and purified by reverse phase column chromatography on a sep-pak C18 column (water) yielding 0.19 g (31%) 2-tert-butoxycarbonylamino-3-dimethylamino-propionic acid, sodium salt. The sodium salt is suspended in THF (5 ml) and cooled to 0° C. under N2. LAH (3.8 ml of a 1.0 M solution in THF) is added and the reaction mixture warmed to rt and than to reflux. After stirring at reflux for 16 h, the reaction mixture is cooled to 0° C. and carefully quenched by the slow addition of Na2SO4.10H2O. The reaction mixture is diluted with diethyl ether, warmed to room temperature and stirred for 30 min. The gray suspension is filtered through Celite and the filtrate concentrated to give 83 mg (82%) of 3-dimethylamino-2-methylamino-propan-1-ol as an oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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